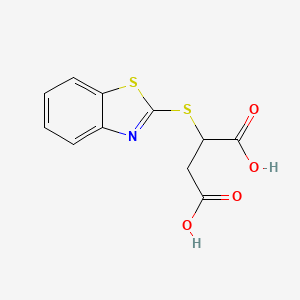

2-(1,3-Benzothiazol-2-ylthio)succinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-9(14)5-8(10(15)16)18-11-12-6-3-1-2-4-7(6)17-11/h1-4,8H,5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDSXENYLDIORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20888625 | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95154-01-1 | |

| Record name | (2-Benzothiazolylthio)succinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95154-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20888625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzothiazol-2-ylthio)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2-(2-benzothiazolylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylthio)succinic Acid: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylthio)succinic acid, a molecule of significant interest in the fields of organic and medicinal chemistry. While experimental data on the parent compound is limited in publicly accessible literature, this guide synthesizes available information on its chemical properties, synthesis, and, most notably, the extensive biological activities of its derivatives. The benzothiazole nucleus, a well-established pharmacophore, imbues this class of compounds with a broad spectrum of potential therapeutic applications, including antimicrobial and anticancer effects. This document aims to serve as a foundational resource for researchers and drug development professionals, offering insights into the structure-activity relationships, potential mechanisms of action, and synthetic strategies that underpin the utility of this versatile chemical scaffold.

Introduction: The Significance of the Benzothiazole-Succinic Acid Hybrid Scaffold

The strategic design of hybrid molecules, which covalently link two or more pharmacophoric units, is a powerful and well-established strategy in modern drug discovery. This approach aims to develop novel chemical entities with enhanced biological efficacy, improved pharmacokinetic profiles, and potentially novel mechanisms of action. This compound is a prime exemplar of this design philosophy, integrating two key structural motifs: the benzothiazole ring system and a succinic acid moiety.[1]

The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Its rigid, aromatic structure allows for critical interactions with biological targets through mechanisms such as π-stacking and hydrogen bonding.[1]

Conversely, the succinic acid component , an intermediate in the citric acid cycle, can enhance the aqueous solubility and bioavailability of the molecule.[1] Its two carboxylic acid groups can act as potent hydrogen bond donors and acceptors and can also chelate metal ions, a crucial function for interacting with the active sites of various enzymes.[1] The thioether linkage between these two moieties offers conformational flexibility, enabling the molecule to adopt an optimal orientation for binding to its biological target.[1]

This guide will delve into the known chemical properties of this compound, provide a detailed protocol for its synthesis, and explore the vast therapeutic potential of its derivatives as evidenced by current research.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for the parent compound is not widely available, a combination of predicted data and information from commercial suppliers provides a foundational understanding of its physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95154-01-1 | [1] |

| Molecular Formula | C₁₁H₉NO₄S₂ | |

| Molecular Weight | 283.32 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 175-176 °C (with decomposition) | |

| Boiling Point (Predicted) | 456.6 ± 55.0 °C | [2] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [2] |

| pKa (Predicted) | 3.10 ± 0.23 | [2] |

| LogP (Predicted) | -2.93 (at 20°C) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized compound. While experimental spectra for this compound are not readily found in the literature, we can predict the key characteristic signals based on its functional groups.

The IR spectrum is expected to show characteristic absorption bands for its distinct functional groups.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid (O-H) | 3300 - 2500 | Stretching, broad |

| Alkane (C-H) | 2990 - 2850 | Stretching |

| Carboxylic Acid (C=O) | 1725 - 1700 | Stretching |

| Aromatic Ring (C=C) | 1600 - 1450 | Stretching |

| Thiazole Ring (C=N) | 1580 - 1550 | Stretching |

| Carboxylic Acid (C-O) | 1320 - 1210 | Stretching |

| Thioether (C-S) | 750 - 600 | Stretching |

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the benzothiazole ring, a methine proton, and a methylene group from the succinic acid moiety, in addition to a broad signal for the carboxylic acid protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the benzothiazole ring system, the two carboxylic acid carbons, and the two aliphatic carbons of the succinic acid backbone.

Note: Researchers are encouraged to acquire and report experimental spectroscopic data to enrich the public knowledge base for this compound.

Synthesis of this compound

The most direct and commonly cited method for the synthesis of this compound involves the nucleophilic addition of 2-mercaptobenzothiazole to an electrophilic succinic acid precursor, such as maleic anhydride. The thiol group of 2-mercaptobenzothiazole acts as the nucleophile, attacking the double bond of maleic anhydride, which upon workup yields the desired product.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-Mercaptobenzothiazole

-

Maleic anhydride

-

70% Sulfuric acid

-

Dilute sodium hydroxide solution

-

Hydrochloric acid

-

Water

Procedure:

-

Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid in a reaction vessel equipped with a stirrer.

-

With continuous stirring, add 10.2 g of powdered maleic anhydride to the suspension over the course of 1 hour, maintaining the reaction temperature between 48-51°C.

-

After the addition is complete, continue stirring the reaction mixture at 50°C for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Slowly dilute the mixture by the dropwise addition of 250 ml of water, ensuring the temperature remains between 25-35°C.

-

Stir the resulting mixture for 1 hour to allow for complete precipitation of the product.

-

Filter off the precipitated product and wash it with water.

-

Dissolve the crude product in a dilute sodium hydroxide solution.

-

Filter the basic solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified product.

-

Filter off the precipitate and wash it with water until the washings are neutral.

-

Dry the final product at 60°C in vacuo to obtain this compound.

Expected Yield: Approximately 24.7 g (87% of theoretical).

Synthesis Workflow Diagram

Sources

2-(1,3-Benzothiazol-2-ylthio)succinic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid

Introduction

This compound is a molecule of significant interest, serving as a versatile building block in organic synthesis and medicinal chemistry.[1] Its hybrid structure, combining the well-established benzothiazole pharmacophore with a succinic acid moiety, presents potential for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4] The benzothiazole nucleus offers a rigid aromatic core for interaction with biological targets, while the succinic acid component can enhance solubility and bioavailability.[1]

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As Senior Application Scientist, my objective is not merely to list procedures, but to explain the causality behind experimental choices, ensuring a self-validating and robust analytical strategy. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and logical approach to molecular characterization.

Core Molecular Information:

Synthesis and Sample Preparation: The Foundation of Analysis

The quality of any analytical data is fundamentally dependent on the purity of the sample. Understanding the synthesis route is critical for anticipating potential impurities that could interfere with spectroscopic analysis. A common and efficient method for preparing the target compound is the reaction of 2-mercaptobenzothiazole with maleic anhydride.[7]

Experimental Protocol: Synthesis[9]

-

Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid in a reaction vessel equipped with a stirrer.

-

Over the course of 1 hour, add 10.2 g of powdered maleic anhydride to the suspension while maintaining the temperature between 48-51°C.

-

Continue stirring the mixture at 50°C for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Slowly dilute the mixture by the dropwise addition of 250 mL of water, keeping the temperature between 25-35°C.

-

After one hour, filter the precipitated crude product.

-

Dissolve the solid in a dilute sodium hydroxide solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to re-precipitate the purified product.

-

Filter the final product, wash with water, and dry in vacuo at 60°C.

This process yields this compound as a white to yellow solid. Subsequent recrystallization from a suitable solvent like ethanol may be performed to achieve analytical purity.

The Overall Analytical Workflow

A robust structure elucidation relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Overall workflow for structure elucidation.

Elemental Analysis: The Empirical Formula

Before proceeding to more complex spectroscopic methods, elemental analysis provides the fundamental percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS). This technique is the first step in confirming the molecular formula.[8][9][10][11]

Experimental Protocol: Combustion Analysis

-

A precisely weighed sample (typically 1-3 mg) of the purified compound is combusted in an excess of oxygen at high temperatures (≥900°C).

-

The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a series of columns containing specific absorbents or detectors.

-

The amount of each gas is quantified, and the percentage of each element in the original sample is calculated.[9][11][12]

Data Presentation: Theoretical vs. Experimental Composition

| Element | Theoretical % (for C₁₁H₉NO₄S₂) | Expected Experimental % |

| Carbon (C) | 46.63% | 46.63 ± 0.3% |

| Hydrogen (H) | 3.20% | 3.20 ± 0.3% |

| Nitrogen (N) | 4.94% | 4.94 ± 0.3% |

| Sulfur (S) | 22.63% | 22.63 ± 0.3% |

| Oxygen (O) | 22.59% (by difference) | - |

The experimental values must align with the theoretical percentages within an accepted deviation of ±0.3% to validate the proposed molecular formula.[8]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is indispensable for determining the molecular weight of the compound and providing vital clues about its substructures through fragmentation analysis. Given the presence of acidic protons, electrospray ionization (ESI) is the method of choice, capable of operating in both positive and negative ion modes.[13]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Inject the solution into an LC system to separate the compound from any residual impurities.

-

The eluent is directed into the ESI source of the mass spectrometer.

-

Acquire spectra in both negative ([M-H]⁻) and positive ([M+H]⁺) ion modes.

-

For unambiguous formula confirmation, perform the analysis on a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.

Expected Results and Interpretation

| Ion | Ionization Mode | Calculated m/z | Interpretation |

| [M-H]⁻ | ESI Negative | 282.00 | Deprotonated parent molecule |

| [M+H]⁺ | ESI Positive | 284.01 | Protonated parent molecule |

| [M+Na]⁺ | ESI Positive | 306.00 | Sodium adduct of parent molecule |

| HRMS [M+H]⁺ | ESI Positive | 284.0100 | Confirms molecular formula C₁₁H₉NO₄S₂ |

Fragmentation Analysis: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. The primary cleavage is expected at the thioether linkage and through decarboxylation, providing evidence for the benzothiazole and succinic acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and the connectivity of atoms within the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Experimental Protocol: NMR Analysis

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆ (which allows observation of the acidic protons).

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Perform 2D NMR experiments: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

¹H NMR (400 MHz, DMSO-d₆): Expected Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad s | 2H | 2 x -COOH | Acidic protons, exchangeable with D₂O. |

| 7.95 - 8.10 | m | 2H | Ar-H | Protons on the benzothiazole ring. |

| 7.40 - 7.55 | m | 2H | Ar-H | Protons on the benzothiazole ring. |

| ~4.80 | dd | 1H | S-CH -COOH | Methine proton alpha to sulfur and a carbonyl group. |

| ~3.10 & ~2.90 | 2 x dd | 2H | -CH₂ -COOH | Diastereotopic methylene protons adjacent to a chiral center. |

¹³C NMR (100 MHz, DMSO-d₆): Expected Spectrum

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.5, ~172.0 | 2 x C =O | Two distinct carboxylic acid carbonyls. |

| ~165.0 | N=C -S | C2 carbon of the benzothiazole ring, highly deshielded. |

| 152.5, 135.0 | Ar-C (Quaternary) | Quaternary carbons of the benzothiazole ring. |

| 127.0, 125.5, 122.5, 122.0 | Ar-C H | Four protonated carbons of the benzothiazole ring. |

| ~50.0 | S-C H-COOH | Methine carbon attached to sulfur. |

| ~35.0 | -C H₂-COOH | Methylene carbon of the succinic acid moiety. |

2D NMR: Confirming Connectivity

While 1D NMR suggests the presence of the two key fragments, 2D NMR, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, provides the definitive link. The HMBC spectrum shows correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlation is from the methine proton (~4.80 ppm) of the succinic acid moiety to the C2 carbon (~165.0 ppm) of the benzothiazole ring, unequivocally proving the thioether linkage.

Caption: Key ³J HMBC correlation confirming the S-C linkage.

FTIR Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, corroborating the structural information derived from NMR.[14]

Experimental Protocol: ATR-FTIR

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid[15] |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid[14][15] |

| 1550-1600 | Medium | C=N / C=C Stretch | Benzothiazole Ring |

| 1450-1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1210-1320 | Medium | C-O Stretch | Carboxylic Acid[15] |

The extremely broad O-H stretch overlapping the C-H region and the intense carbonyl absorption are hallmark features of a carboxylic acid, strongly supporting the proposed structure.[15]

Final Data Integration and Conclusion

The structure of this compound is confirmed by the seamless integration of all analytical data.

Caption: Convergence of analytical data for structure confirmation.

This multi-technique approach provides a self-validating system where each piece of data supports the others. Elemental analysis and HRMS confirm the molecular formula. FTIR identifies the essential functional groups. Finally, a full suite of 1D and 2D NMR experiments elucidates the exact atomic connectivity, leaving no ambiguity. This rigorous workflow ensures the highest degree of scientific integrity for the structural characterization of this compound, providing a solid foundation for its further study and application in research and development.

References

- Wikipedia. Elemental analysis. [Link]

- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.

- PrepChem.com. Synthesis of benzothiazol-2-ylthiosuccinic acid. [Link]

- ResearchGate.

- ResearchGate.

- Exeter Analytical.

- OEA Labs.

- AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- Semantic Scholar. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

- Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

- NOPR. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

- ACS Publications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 4. benthamscience.com [benthamscience.com]

- 5. echemi.com [echemi.com]

- 6. This compound [infochems.co.kr]

- 7. prepchem.com [prepchem.com]

- 8. Elemental analysis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ceinstruments.co.uk [ceinstruments.co.uk]

- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 12. azom.com [azom.com]

- 13. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. myneni.princeton.edu [myneni.princeton.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylthio)succinic acid (CAS: 95154-01-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-Benzothiazol-2-ylthio)succinic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, and characterization, with a focus on its putative mechanisms of action as an antimicrobial agent and corrosion inhibitor. Drawing from established research on benzothiazole derivatives, this guide offers insights into its potential applications and provides detailed protocols for its synthesis and handling.

Introduction: The Benzothiazole Scaffold in Modern Research

The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its wide array of biological activities.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The compound this compound represents a strategic amalgamation of two key pharmacophores: the rigid, aromatic benzothiazole core and the flexible, biocompatible succinic acid moiety.[1] This unique hybrid structure is designed to enhance bioavailability and potentially introduce novel mechanisms of action.[1] The thioether linkage provides conformational flexibility, allowing the molecule to adapt to the binding sites of various biological targets.[1] This guide will explore the technical details of this compound, offering a foundational resource for researchers seeking to harness its potential.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 95154-01-1 | [1] |

| Molecular Formula | C₁₁H₉NO₄S₂ | [2] |

| Molecular Weight | 283.32 g/mol | [2] |

| Physical Form | Solid | |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [2] |

| Boiling Point | 456.6 ± 55.0 °C (Predicted) | [3] |

| Flash Point | 229.9 ± 31.5 °C | [2] |

| InChI Key | KRDSXENYLDIORL-UHFFFAOYSA-N | [1] |

| Storage | Sealed in dry, 2-8°C |

Synthesis and Characterization

The synthesis of this compound is most directly achieved through the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a succinic acid precursor.[1] This method establishes the critical thioether bond.

Synthetic Workflow

A well-documented and efficient laboratory-scale synthesis involves the reaction of 2-mercaptobenzothiazole with maleic anhydride in the presence of sulfuric acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid.

-

With stirring, add 10.2 g of powdered maleic anhydride over the course of 1 hour, maintaining the temperature between 48-51°C.

-

Continue stirring at 50°C for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Slowly dilute the mixture by dropwise addition of 250 ml of water, keeping the temperature between 25-35°C.

-

After 1 hour, filter the precipitated product.

-

Dissolve the collected solid in a dilute sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to re-precipitate the product.

-

Filter the purified product and dry it at 60°C in vacuo.

This protocol has been reported to yield approximately 24.7 g (87% of theoretical) of the final product.

Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. While the raw spectra are not publicly available in all databases, spectral data including ¹H NMR, IR, and Mass Spectrometry are available from various chemical suppliers.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, as well as signals for the methine and methylene protons of the succinic acid moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-S stretching of the thioether, and aromatic C=C and C-H stretching of the benzothiazole ring.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Putative Mechanisms of Action

The biological and chemical activities of this compound are attributed to the synergistic effects of its constituent moieties.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown considerable potential as antimicrobial agents.[1] While the precise mechanisms for this specific compound are not fully elucidated, research on analogous structures points to several potential modes of action.

One significant target for antifungal benzothiazole derivatives is succinate dehydrogenase (SDH) , or Complex II, in the mitochondrial electron transport chain.[1][6][7] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.[8] Molecular simulation studies of structurally similar compounds suggest that the benzothiazole moiety engages in hydrophobic interactions with the enzyme's active site.[1][6]

Caption: Putative mechanism of antifungal action via SDH inhibition.

Furthermore, benzothiazole derivatives have been reported to inhibit a range of bacterial enzymes, including:

The succinic acid portion of the molecule can act as a hydrogen bond donor and acceptor and may chelate metal ions, which is a critical aspect of the mechanism for some enzymes.[1]

Corrosion Inhibition

A well-documented application of this compound is as a corrosion inhibitor for metals.[11] The mechanism of inhibition is understood to involve the adsorption of the molecule onto the metal surface, forming a protective film that prevents contact with corrosive agents.[11][12][13]

This adsorption can occur through both physical and chemical interactions.[11] The benzothiazole ring, with its π-electron system and heteroatoms (nitrogen and sulfur), can interact with the vacant d-orbitals of the metal.[14][15] The succinic acid moiety can further enhance this interaction. Theoretical studies using Density Functional Theory (DFT) on benzothiazole derivatives have shown that parameters like the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy are crucial in determining the efficiency of corrosion inhibition.[14][15]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable molecule for various research and development endeavors.

-

Antimicrobial Drug Discovery: Its potential to inhibit key microbial enzymes makes it a promising scaffold for the development of new antibiotics and fungicides to combat drug-resistant pathogens.[1]

-

Anticancer Research: The benzothiazole core is a privileged structure in the design of anticancer agents, and derivatives have shown cytotoxic effects against various cancer cell lines.[1]

-

Organic Synthesis: The carboxylic acid groups can be readily modified to create a diverse library of esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships.[1]

-

Materials Science: Its proven efficacy as a corrosion inhibitor makes it a valuable component in protective coatings and functional fluids.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound presents the following hazards:

-

May cause an allergic skin reaction (H317). [2]

-

Toxic to aquatic life with long-lasting effects (H411). [2]

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Avoid release to the environment.[2]

-

If on skin, wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[2]

-

Contaminated work clothing should not be allowed out of the workplace.[2]

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

For detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.

Conclusion

This compound is a compound of significant interest, bridging the fields of medicinal chemistry and material science. Its straightforward synthesis, coupled with the diverse biological and chemical activities of its core structures, makes it a valuable tool for researchers. While further studies are needed to fully elucidate its specific mechanisms of action, the existing body of knowledge on benzothiazole derivatives provides a strong foundation for future investigations. This guide serves as a starting point for scientists and developers looking to explore the potential of this promising molecule.

References

- Metallic Corrosion And Action Of Benzothiazole And Derivatives: Theoretical Study. (n.d.). Research Journal of Chemistry and Environment.

- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]

- Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1M HCl. (2021). Journal of Molecular Liquids, 337, 116401. [Link]

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2064. [Link]

- Antimicrobial activity of benzothiazole derivatives. (2022). Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8697. [Link]

- Metallic Corrosion And Action Of Benzothiazole And Derivatives: Theoretical Study. (2021). SSRN Electronic Journal. [Link]

- Corrosion inhibition and adsorption behaviour of benzothiazole compounds on mild steel in an acidic environment: Experimental and theoretical approach. (2023). Journal of the Indian Chemical Society, 100(10), 101188. [Link]

- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). RSC Medicinal Chemistry, 15(1), 136-150. [Link]

- Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel. (2012). Portugaliae Electrochimica Acta, 30(2), 89-98. [Link]

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

- Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2024). Journal of Agricultural and Food Chemistry, 72(32), 17802-17812. [Link]

- This compound. (n.d.). HPC Standards.

- (Benzothiazol-2-ylthio)succinic acid. (n.d.). PubChem.

- Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). Journal of Agricultural and Food Chemistry, 71(42), 15155-15166. [Link]

- This compound. (n.d.). Tetrahedron.

- Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). Journal of Agricultural and Food Chemistry, 67(49), 13637-13647. [Link]

- Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2024). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 95154-01-1 [m.chemicalbook.com]

- 4. This compound(95154-01-1) 1H NMR [m.chemicalbook.com]

- 5. This compound | 95154-01-1 [chemicalbook.com]

- 6. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 13. researchgate.net [researchgate.net]

- 14. Metallic Corrosion And Action Of Benzothiazole And Derivatives: Theoretical Study. [worldsresearchassociation.com]

- 15. researchgate.net [researchgate.net]

2-(1,3-Benzothiazol-2-ylthio)succinic acid molecular weight

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-ylthio)succinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, and its role as a versatile scaffold in medicinal chemistry, grounded in established scientific principles and methodologies.

Core Compound Identity and Physicochemical Properties

This compound is a hybrid molecule that strategically combines two key chemical moieties: the benzothiazole ring system, a well-established pharmacophore, and succinic acid, a biocompatible dicarboxylic acid.[1] This unique structure makes it a valuable building block in the synthesis of novel therapeutic agents. The succinic acid component can enhance the solubility and bioavailability of the molecule, while the benzothiazole nucleus is known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 283.32 g/mol | [2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₉NO₄S₂ | [2][4][5][7] |

| CAS Number | 95154-01-1 | [1][2][8][9] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | O=C(O)C(SC1=NC2=CC=CC=C2S1)CC(O)=O | [3][5] |

| InChI Key | KRDSXENYLDIORL-UHFFFAOYSA-N | [1][3][5] |

| Physical Form | White to Off-White Solid | [3] |

| Boiling Point | 456.6 ± 55.0 °C (Predicted) | [3][6] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [3][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [3] |

Synthesis Protocol and Mechanistic Rationale

The most direct and efficient synthesis of this compound involves the nucleophilic addition of 2-mercaptobenzothiazole to an electrophilic four-carbon precursor.[1] A well-documented method utilizes the reaction between 2-mercaptobenzothiazole and maleic anhydride in an acidic medium.

Causality of Experimental Design:

-

2-Mercaptobenzothiazole: This starting material provides the core benzothiazole pharmacophore and a nucleophilic thiol (-SH) group, which is essential for forming the key thioether linkage.

-

Maleic Anhydride: This serves as the electrophilic precursor for the succinic acid moiety. Its strained ring is readily opened by nucleophilic attack.

-

Sulfuric Acid (70%): The acidic medium serves two purposes. First, it acts as a catalyst to activate the maleic anhydride, making it more susceptible to nucleophilic attack. Second, it provides a suitable solvent environment for the reactants.

-

Controlled Temperature (48-51°C): This temperature range is optimal for ensuring a reasonable reaction rate without promoting unwanted side reactions or decomposition of the starting materials or product.

Detailed Step-by-Step Synthesis Workflow

The following protocol is a self-validating system for the reliable synthesis of the target compound, adapted from established procedures.[10]

-

Reaction Setup: Suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 ml of 70% sulfuric acid in a stirred reaction vessel.

-

Reagent Addition: Over the course of 1 hour, add 10.2 g of powdered maleic anhydride to the suspension while maintaining the reaction temperature between 48-51°C with constant stirring.[10]

-

Reaction Completion: Continue stirring the mixture for an additional hour at 50°C to ensure the reaction proceeds to completion.[10]

-

Quenching and Precipitation: Cool the reaction mixture to room temperature. Carefully dilute the mixture by the dropwise addition of 250 ml of water, ensuring the temperature is maintained between 25-35°C. This step quenches the reaction and precipitates the crude product.

-

Initial Isolation: After allowing the precipitate to fully form over 1 hour, isolate the solid product by filtration.

-

Purification (Acid-Base Extraction): Dissolve the crude product in a dilute aqueous solution of sodium hydroxide. This deprotonates the carboxylic acid groups, forming a water-soluble salt and leaving behind non-acidic impurities.

-

Filtration: Filter the basic solution to remove any insoluble impurities.

-

Final Precipitation: Acidify the filtrate with hydrochloric acid. This re-protonates the carboxylate groups, causing the purified this compound to precipitate out of the solution.[10]

-

Final Isolation and Drying: Isolate the purified precipitate by filtration and dry it at 60°C in a vacuum oven. The expected yield is approximately 24.7 g (87% of theoretical).[10]

Synthesis Workflow Diagram

Caption: A flowchart of the synthesis protocol for this compound.

Applications in Medicinal Chemistry and Drug Development

The true significance of this compound lies in its application as a scaffold for drug discovery.[1] The design of hybrid molecules that combine two or more pharmacophores is a proven strategy for developing compounds with enhanced efficacy or novel mechanisms of action.[1]

Authoritative Grounding:

-

Benzothiazole as a Privileged Scaffold: The benzothiazole nucleus is a rigid, aromatic core recognized as a "privileged structure" in medicinal chemistry. It can interact with biological targets through various non-covalent interactions, such as π-stacking and hydrogen bonding.[1] Derivatives are known to possess potent antimicrobial and anticancer activities.[1]

-

Succinic Acid for Biocompatibility: As a key intermediate in the citric acid cycle (Krebs cycle), the succinic acid moiety is highly biocompatible. Its two carboxylic acid groups can act as hydrogen bond donors and acceptors, improve aqueous solubility, and chelate metal ions, which is a critical function for inhibiting certain enzymes.[1]

-

Thioether Linkage for Flexibility: The thioether (-S-) bridge provides conformational flexibility, allowing the molecule to adopt an optimal orientation when binding to a biological target site.[1]

Therapeutic Potential

-

Antimicrobial Research: In an era of rising antimicrobial resistance, novel agents are urgently needed. Derivatives of this compound have shown considerable promise against a range of bacteria and fungi, with mechanisms that can include the inhibition of microbial biofilm formation and the modulation of key bacterial enzymes.[1]

-

Anticancer Investigations: The benzothiazole scaffold is present in numerous compounds investigated for their cytotoxicity against cancer cell lines.[1] By modifying the carboxylic acid groups of the succinic acid moiety to form esters or amides, a diverse library of derivatives can be created for screening as potential anticancer agents.[1]

Logical Framework for Drug Design

Caption: The relationship between the structural components and their functional roles in drug design.

Conclusion

This compound is more than a mere chemical compound; it is a highly versatile platform for innovation in medicinal chemistry. Its logical design, combining a potent pharmacophore with a biocompatibility-enhancing moiety, makes it a prime candidate for the development of new therapeutics. The straightforward and high-yielding synthesis further enhances its attractiveness for both academic research and industrial drug development. Future research will likely focus on expanding the library of its derivatives and exploring their efficacy in a broader range of biological assays to unlock their full therapeutic potential.

References

- This compound. Benchchem.

- This compound | 95154-01-1. ChemicalBook.

- This compound. ChemicalBook.

- (Benzothiazol-2-ylthio)succinic acid | C11H11NO4S2 | CID 5748819. PubChem.

- Synthesis of benzothiazol-2-ylthiosuccinic acid. PrepChem.com.

- This compound. ChemicalBook.

- 95154-01-1 | 2-(Benzo[d]thiazol-2-ylthio)succinic acid. AiFChem.

- Buy 2-(1,3-BENZOTHIAZOL-2-YLTHIO)

- This compound. ESSLAB.

- This compound. Tetrahedron.

- 2-(Benzo[d]thiazol-2-ylthio)succinic acid. Sigma-Aldrich.

- This compound - CAS:95154-01-1. Sunway Pharm Ltd.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 95154-01-1 [chemicalbook.com]

- 3. This compound CAS#: 95154-01-1 [m.chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. 95154-01-1 | 2-(Benzo[d]thiazol-2-ylthio)succinic acid - AiFChem [aifchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound - CAS:95154-01-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. esslabshop.com [esslabshop.com]

- 9. 95154-01-1 | this compound | Tetrahedron [thsci.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid

Foreword: The Strategic Value of the Benzothiazole-Succinic Acid Scaffold

In the landscape of modern drug discovery and materials science, the synthesis of hybrid molecules—scaffolds that merge distinct pharmacophores or functional units—represents a highly strategic endeavor. The target of this guide, 2-(1,3-benzothiazol-2-ylthio)succinic acid (CAS No. 95154-01-1), is a prime exemplar of this design philosophy. It judiciously combines the well-established biological relevance of the benzothiazole nucleus with the metabolic utility and dicarboxylic functionality of succinic acid.[1]

The benzothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous agents with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[1] Its rigid, aromatic system provides a robust platform for interaction with biological targets through π-stacking and hydrogen bonding. The succinic acid component, an integral part of the citric acid cycle, can enhance aqueous solubility and bioavailability, while its two carboxylic acid groups offer versatile handles for further chemical modification or can act as hydrogen bond donors and acceptors in ligand-receptor interactions.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound, focusing on the most direct and efficient pathway. It is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal understanding of the experimental choices, potential challenges, and critical parameters for success.

Core Synthesis Pathway: Acid-Catalyzed Thiol-Michael Addition

The most reliable and high-yielding route to this compound is the direct conjugate addition of 2-mercaptobenzothiazole to maleic anhydride. This reaction, a classic example of a Thiol-Michael (or thia-Michael) addition, proceeds efficiently in a strongly acidic medium, which is crucial for activating the Michael acceptor.

Reaction Principle and Mechanism

The reaction hinges on the nucleophilic attack of the sulfur atom from 2-mercaptobenzothiazole onto the electron-deficient β-carbon of an activated maleic anhydride molecule. In the absence of a catalyst, this reaction is exceedingly slow. Concentrated sulfuric acid serves a dual purpose: it acts as a solvent and, more critically, as a potent catalyst.

The mechanism unfolds in the following sequence:

-

Activation of the Michael Acceptor: The sulfuric acid protonates one of the carbonyl oxygens of maleic anhydride. This protonation significantly increases the electrophilicity of the α,β-unsaturated system, making the β-carbon highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: The thiol group of 2-mercaptobenzothiazole, the Michael donor, attacks the activated β-carbon. This is the key C-S bond-forming step.

-

Enol Intermediate Formation: The attack results in the formation of a resonance-stabilized enol intermediate.

-

Tautomerization & Hydrolysis: The enol rapidly tautomerizes to the more stable keto form. Upon the addition of water during the workup, the anhydride ring is hydrolyzed to yield the final dicarboxylic acid product.

The overall transformation is depicted below:

Caption: High-level overview of the synthesis pathway.

A more detailed visualization of the acid-catalyzed mechanism is provided below:

Caption: Step-wise mechanism of the synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, with built-in checks for reaction completion and product purity. Adherence to the specified conditions is critical for achieving high yield and minimizing side products.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Notes |

| 2-Mercaptobenzothiazole | 149-30-4 | 167.25 | 16.8 g | 0.10 | Finely powdered |

| Maleic Anhydride | 108-31-6 | 98.06 | 10.2 g | 0.104 | Powdered, slight excess |

| Sulfuric Acid (70%) | 7664-93-9 | 98.08 | 40 mL | - | Reagent grade |

| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | - | For preparing dilute solution |

| Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - | For acidification |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | For workup |

Detailed Step-by-Step Methodology

Source: Adapted from U.S. Patent 4,612,378.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend 16.8 g of finely powdered 2-mercaptobenzothiazole in 40 mL of 70% sulfuric acid.

-

Causality Check: Using finely powdered reactant increases the surface area, ensuring a smooth and controlled reaction initiation. The suspension in sulfuric acid prepares the reaction environment.

-

-

Controlled Addition: Begin stirring the suspension. Over the course of 1 hour, add 10.2 g of powdered maleic anhydride in portions, maintaining the internal reaction temperature between 48-51 °C.

-

Causality Check: Slow, portion-wise addition is crucial to manage the exothermic nature of the reaction and prevent temperature spikes, which could lead to side reactions like polymerization. Maintaining the specified temperature range ensures optimal reaction kinetics.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 50 °C for an additional hour to ensure the reaction proceeds to completion.

-

Causality Check: This "aging" period allows any remaining starting material to react, maximizing the yield.

-

-

Precipitation (Quenching): Cool the reaction mixture to room temperature. Carefully and slowly, add 250 mL of deionized water dropwise. The temperature should be monitored and kept between 25-35 °C during this dilution. A precipitate will form.

-

Causality Check: The product is insoluble in the acidic aqueous solution. Adding water slowly is a critical safety step to manage the large exotherm from the dilution of concentrated sulfuric acid.

-

-

Isolation: Allow the suspension to stir for 1 hour to ensure complete precipitation. Filter the crude product using a Büchner funnel and wash the filter cake with a small amount of cold water.

-

Purification via pH Swing: Transfer the crude solid to a beaker and dissolve it in a dilute aqueous solution of sodium hydroxide. The dicarboxylic acid product is deprotonated to its soluble disodium salt.

-

Causality Check: This step selectively dissolves the acidic product, leaving behind non-acidic impurities.

-

-

Filtration and Reprecipitation: Filter the basic solution to remove any insoluble impurities. With stirring, acidify the clear filtrate with hydrochloric acid until the solution is acidic (pH ~2-3), causing the purified this compound to precipitate.

-

Final Isolation and Drying: Filter the purified precipitate, wash thoroughly with deionized water to remove any residual salts, and dry in a vacuum oven at 60 °C to a constant weight.

-

Yield Expectation: This protocol typically yields approximately 24.7 g (87% of theoretical).[2]

-

Characterization and Validation

Validation of the final product's identity and purity is essential. The following are the expected characteristics for this compound.

-

Appearance: White to off-white solid.

-

Melting Point: 175-176 °C (with decomposition).[2]

-

Molecular Formula: C₁₁H₉NO₄S₂

-

Molecular Weight: 283.33 g/mol

Expected Spectroscopic Data

While actual spectra should be run for confirmation, the following provides a guide to the expected signals based on the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Benzothiazole): Expect signals in the range of δ 7.3-8.1 ppm, corresponding to the four protons on the benzene ring of the benzothiazole moiety. The splitting patterns will be complex due to coupling.[3][4]

-

Methine Proton (-CH-S): A signal (likely a doublet of doublets) around δ 4.5-5.0 ppm for the proton on the carbon atom bonded to the sulfur.

-

Methylene Protons (-CH₂-): Two diastereotopic protons on the methylene group, which will likely appear as two separate signals (each a doublet of doublets) in the range of δ 2.8-3.5 ppm.

-

Carboxylic Acid Protons (-COOH): Two broad singlet signals at a downfield chemical shift, typically > δ 10 ppm, which may exchange with D₂O.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[4]

-

C=N Stretch (Benzothiazole): An absorption band around 1600-1630 cm⁻¹.[4][5]

-

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: Typically a weaker band in the fingerprint region, around 600-800 cm⁻¹.[5]

-

Safety, Troubleshooting, and Field Insights

Mandatory Safety Protocols

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage.[3] It reacts violently with water, generating significant heat. Always add acid to water, never the reverse. The dilution step must be performed slowly and with cooling.

-

Maleic Anhydride: Corrosive and a respiratory sensitizer. May cause severe skin burns, eye damage, and allergic reactions upon contact or inhalation.[6][7] Handle only in a well-ventilated fume hood.

-

2-Mercaptobenzothiazole: A skin sensitizer that may cause an allergic skin reaction.[8][9] Avoid inhalation of dust and skin contact.

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves must be worn. All operations should be conducted within a certified chemical fume hood.

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction due to low temperature or insufficient time. 2. Loss of product during workup. 3. Side reactions. | 1. Ensure the reaction temperature is maintained at ~50 °C for the full duration. 2. Ensure complete precipitation by cooling and allowing sufficient time after water addition. Ensure pH is sufficiently low (~2) during reprecipitation. 3. Strictly control the temperature during anhydride addition to prevent polymerization.[6] |

| Dark/Oily Product | 1. Charring due to excessive temperature. 2. Presence of impurities. 3. Oxidation of the thiol. | 1. Maintain strict temperature control (<55 °C). 2. Ensure the purification via pH swing is performed correctly; a second reprecipitation may be necessary. 3. While less common in this specific acid-catalyzed reaction, minimizing air exposure can help. Disulfide formation is a common side reaction for thiols.[6][8] |

| Reaction "Stalls" | 1. Poor quality or wet reagents. 2. Insufficient catalytic activity. | 1. Use dry, high-purity maleic anhydride. 2. Ensure the concentration of the sulfuric acid is correct. |

Alternative Synthetic Considerations

While the acid-catalyzed addition of 2-mercaptobenzothiazole to maleic anhydride is the most direct route, it is worth noting that other strategies exist for forming 2-substituted benzothiazoles. Many of these involve the condensation of 2-aminothiophenol with various carbonyl compounds (aldehydes, ketones, carboxylic acids, etc.).[10] An indirect route to the target compound could theoretically involve synthesizing a different 2-substituted benzothiazole and then modifying the side chain, but such multi-step sequences are less efficient than the direct addition method presented here.

Conclusion

The synthesis of this compound via the acid-catalyzed Michael addition of 2-mercaptobenzothiazole to maleic anhydride is a robust and high-yielding process. Success is predicated on careful control of reaction parameters, particularly temperature, and a methodical approach to purification. The resulting compound serves as a highly valuable platform for further chemical elaboration, particularly in the fields of medicinal chemistry and advanced materials. This guide provides the necessary framework for its successful and safe preparation in a research setting.

References

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Maleic anhydride.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole.

- Synthesis, Characterization, and Biological Activity of Benzothiazole Thioether Derivatives. (2025). Russian Journal of Bioorganic Chemistry.

- Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole.

- Valudor Products. (n.d.). Safety Data Sheet: maleic anhydride.

- SEASTAR CHEMICALS. (2022, February 24). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.

- U.S. Patent No. 4,612,378A. (1986). Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids. Google Patents.

- Expanding the thiol–X toolbox: photoinitiation and materials application of the acid-catalyzed thiol–ene (ACT) reaction. (2021). Polymer Chemistry.

- Hassanzadeh, F., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. US4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Biological Activity of Benzothiazole Thioether Derivatives | Russian Journal of Bioorganic Chemistry [link.springer.com]

- 5. jchr.org [jchr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jetir.org [jetir.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Expanding the Thiol-X Toolbox: Photoinitiation and Materials Application of the Acid-Catalyzed Thiol-ene (ACT) Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(1,3-Benzothiazol-2-ylthio)succinic Acid: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic properties of the novel compound 2-(1,3-Benzothiazol-2-ylthio)succinic acid. As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. In the absence of published empirical data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document details the requisite experimental protocols for the synthesis and spectroscopic characterization of the title compound, establishing a self-validating system for its future empirical analysis.

Introduction

This compound is a multifaceted molecule integrating the biologically significant benzothiazole scaffold with a succinic acid moiety via a thioether linkage. The benzothiazole ring is a prominent heterocyclic structure found in a variety of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The succinic acid component, a key intermediate in the citric acid cycle, offers multiple points for hydrogen bonding and potential for derivatization, making the conjugate an interesting candidate for biological investigation.

Accurate structural elucidation is the cornerstone of any chemical research, particularly in drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of a synthesized compound. This guide serves as a predictive framework and a practical manual for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following sections outline the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 2-mercaptobenzothiazole derivatives and substituted succinic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The aromatic protons of the benzothiazole ring are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring currents.[1][2] The methine and methylene protons of the succinic acid moiety are anticipated to be deshielded by the adjacent sulfur atom and carboxylic acid groups, with the methine proton appearing at a lower field due to its direct attachment to the thioether linkage. The carboxylic acid protons are expected to be highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (4 protons) | 7.20 - 8.10 | Multiplet | - |

| S-CH | 4.50 - 4.80 | Doublet of doublets | ~4-8 |

| CH₂ | 2.90 - 3.20 | Multiplet | ~16 (geminal), ~4-8 (vicinal) |

| COOH (2 protons) | > 12.0 | Broad Singlet | - |

The predicted ¹³C NMR chemical shifts are presented in Table 2. The carbons of the benzothiazole ring are expected to resonate in the aromatic region (110-170 ppm), with the carbon atom of the C=N bond appearing at the lower end of this range.[5][6] The carbonyl carbons of the carboxylic acid groups will be significantly deshielded, appearing around 170-175 ppm. The carbons of the succinic acid backbone will be influenced by the sulfur and carboxyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acids) | 171.0 - 174.0 |

| C=N (Benzothiazole) | 165.0 - 168.0 |

| Aromatic C (Benzothiazole) | 120.0 - 155.0 |

| S-CH | 45.0 - 50.0 |

| CH₂ | 35.0 - 40.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3. A very broad absorption is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[4][7] The C=O stretching of the carboxylic acids will give a strong, sharp peak around 1700-1725 cm⁻¹. The benzothiazole ring will exhibit characteristic C=N and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[8]

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=N stretch (Benzothiazole) | 1580 - 1620 | Medium |

| C=C stretch (Aromatic) | 1450 - 1580 | Medium to Strong |

| C-S stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₉NO₄S₂), the expected molecular weight is approximately 299.32 g/mol . The predicted key fragmentation patterns under electron ionization (EI) are illustrated in the diagram below. The molecular ion peak [M]⁺ is expected to be observed. A common fragmentation pathway for 2-substituted benzothiazoles involves the cleavage of the substituent, leading to a stable benzothiazolyl cation. Another likely fragmentation is the loss of CO₂ from the carboxylic acid groups.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved via a nucleophilic substitution reaction between 2-mercaptobenzothiazole and a suitable succinic acid derivative, such as bromosuccinic acid.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzothiazole (1 equivalent) and sodium bicarbonate (2.2 equivalents) in dimethylformamide (DMF).

-

Addition of Reagent: To the stirred solution, add bromosuccinic acid (1 equivalent) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute HCl to precipitate the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization

A systematic workflow should be employed to ensure the acquisition of high-quality spectroscopic data for structural confirmation.

Workflow for Spectroscopic Analysis:

Caption: Standard workflow for the spectroscopic characterization of synthesized compounds.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000–400 cm⁻¹.

Mass Spectrometry Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic properties of this compound, a compound of significant interest in medicinal and materials chemistry. The predicted NMR, IR, and MS data, derived from the analysis of structurally related molecules, offer a valuable reference for its future synthesis and characterization. The detailed experimental protocols outlined herein establish a clear and logical pathway for researchers to empirically validate these predictions and further explore the chemistry of this novel compound. This integrated approach of prediction and methodology is designed to accelerate research and development in this promising area of chemical science.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Pączkowska, M., et al. (2024).

- Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1403.

- Pączkowska, M., et al. (2024).

- Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1403.

- Szymańska, E., et al. (2021). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole.

- Ahmed, A. A., & Ahmed, D. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.

- Angelelli, J. M., et al. (1980). Electronic Interactions in Heterocyclic Compounds: 2-Substituted Benzothiazoles. Spectroscopy Letters, 13(10), 741-749.

- BenchChem. (2025).

- Pączkowska, M., et al. (2024).

- Maruthamuthu, D., et al. (2021). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives.

- Pączkowska, M., et al. (2024). ¹H NMR spectrum (400 MHz) of 2-(2-(6-chlorobenzothiazolyl)thio)ethyl...

- The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039).

- Al-Masoudi, W. A., et al. (2018). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L).

- DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135–1141.

- NIST. (n.d.). 2-Benzothiazolamine. In NIST Chemistry WebBook.

- El-Sayed, W. A., et al. (2018). Possible mass fragmentation pattern of compound 3.

- Lisic, E. C., et al. (2014). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of the Tennessee Academy of Science, 89(3-4), 69-72.

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1475.

- Durgapal, M., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4), 54-57.

- Haroune, N., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(10), 6315–6319.

- de Oliveira, V. M., et al. (2021). Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid. Journal of the Mexican Chemical Society, 65(2), 196-209.

- ResearchGate. (2025). Fascination with the Conformational Analysis of Succinic Acid, as Evaluated by NMR Spectroscopy, and Why | Request PDF.

- Toniolo, C., et al. (2014).

- The Royal Society of Chemistry. (2016). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

- ResearchGate. (2004). FIG. 1. FT-IR ATR spectra of succinic acid in (a) methanol and (b) a....

- ResearchGate. (2023). FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF.

- LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (2018). 1 H NMR data of 10 processed with resolution enhancement.

Sources

- 1. Mercaptosuccinic acid(70-49-5) 1H NMR spectrum [chemicalbook.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Elucidating the Infrared Spectral Properties of Succinic Molecular Acid Crystals: Illustration of the Structure and the Hydrogen Bond Energies of the Crystal and Its Deuterated Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. preprints.org [preprints.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(1,3-Benzothiazol-2-ylthio)succinic acid

Abstract